molecular formula C12H12N4S B12916631 Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- CAS No. 825630-37-3

Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-

Cat. No.: B12916631
CAS No.: 825630-37-3
M. Wt: 244.32 g/mol
InChI Key: OLFRPUZSIJVPDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- belongs to the imidazo[1,2-a]pyrazine class, a nitrogen-rich heterocyclic scaffold known for its structural resemblance to purine bases like adenine . This core has been extensively explored in medicinal chemistry due to its ability to mimic adenosine, enabling interactions with kinase ATP-binding pockets and adenosine receptors (ARs) .

Properties

CAS No.

825630-37-3

Molecular Formula

C12H12N4S

Molecular Weight

244.32 g/mol

IUPAC Name

N-ethyl-3-thiophen-3-ylimidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C12H12N4S/c1-2-13-11-12-15-7-10(9-3-6-17-8-9)16(12)5-4-14-11/h3-8H,2H2,1H3,(H,13,14)

InChI Key

OLFRPUZSIJVPDN-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CN2C1=NC=C2C3=CSC=C3

Origin of Product

United States

Preparation Methods

Cyclization via Multi-Component Condensation

A widely reported method for synthesizing imidazo[1,2-a]pyrazine derivatives involves a one-pot, three-component condensation reaction catalyzed by iodine or other Lewis acids. The key steps include:

  • Reaction of 2-aminopyrazine with an aryl aldehyde (in this case, a 3-thienyl aldehyde derivative).
  • Addition of an isocyanide (e.g., tert-butyl isocyanide) to form an intermediate iminium ion.
  • Intramolecular cyclization to yield the imidazo[1,2-a]pyrazine core.

This method proceeds efficiently at room temperature, providing moderate to good yields of the cyclized product. The iodine catalyst activates the imine intermediate, facilitating nucleophilic addition and cyclization steps.

Attachment of the 3-Thienyl Group

The 3-thienyl substituent is typically introduced via:

  • Condensation of the imidazo[1,2-a]pyrazine intermediate with 3-thienyl aldehyde derivatives during the cyclization step.
  • Cross-coupling reactions such as Suzuki or Stille coupling if a halogenated imidazo[1,2-a]pyrazine intermediate is available, allowing for the introduction of the thiophene ring at the 3-position.

The condensation approach is more common in multi-component reactions, while cross-coupling offers versatility for late-stage functionalization.

Representative Synthetic Route Summary

Step Reaction Type Reagents/Conditions Outcome
1 Multi-component condensation 2-Aminopyrazine, 3-thienyl aldehyde, tert-butyl isocyanide, iodine catalyst, room temperature Formation of 3-(3-thienyl)imidazo[1,2-a]pyrazine core
2 N-alkylation Ethyl bromide, base (e.g., K2CO3), solvent (e.g., DMF), mild heating Introduction of N-ethyl group at 8-amino position
3 Purification Recrystallization, chromatography Isolation of pure Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)-

Research Findings and Optimization

  • The iodine-catalyzed multi-component condensation is efficient, environmentally friendly, and proceeds under mild conditions, making it suitable for synthesizing various substituted imidazo[1,2-a]pyrazines.
  • Optimization of solvent, temperature, and stoichiometry can improve yields and purity. For example, acetonitrile-water mixtures and room temperature conditions have been shown to be effective.
  • Characterization of the final compound is typically performed using 1H-NMR, 13C-NMR, FT-IR, and LC-MS to confirm structure and purity.
  • The N-ethyl substitution enhances the compound's solubility and potentially its biological activity, as suggested by studies on related imidazopyrazine derivatives.

Comparative Analysis with Related Compounds

Compound Substituent at 3-Position N-Substitution Key Features
Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(3-thienyl)- 3-thienyl N-methyl Similar core, smaller alkyl group at N-position
3-(1-Benzothiophen-2-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine Benzothiophene N-methyl Larger aromatic substituent, different electronic properties
Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- 3-thienyl N-ethyl Larger alkyl group at N-position, potentially altered pharmacokinetics

This comparison highlights the synthetic flexibility and the impact of substituents on the compound's properties.

Summary Table of Preparation Methods

Method Description Advantages Limitations
Iodine-catalyzed multi-component condensation One-pot reaction of 2-aminopyrazine, 3-thienyl aldehyde, and isocyanide Mild conditions, good yields, environmentally friendly Requires careful control of catalyst and stoichiometry
N-alkylation of amino group Alkylation with ethyl halides post-cyclization Straightforward, selective N-substitution Possible side reactions, need for purification
Cross-coupling reactions Suzuki or Stille coupling for 3-position substitution Versatile, allows late-stage modification Requires halogenated intermediates, palladium catalysts

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

Imidazo[1,2-a]pyrazin-8-amine derivatives are being explored for their therapeutic potential, particularly in the following areas:

  • Antimicrobial Activity: Research indicates effectiveness against Gram-negative bacteria such as Helicobacter pylori and Legionella pneumophila. The mechanism often involves inhibiting bacterial protein synthesis or disrupting cell membrane integrity .
  • Anticancer Activity: Studies have shown that these compounds can inhibit tyrosine kinase activity, crucial for cancer cell proliferation. In vitro tests indicate they may induce apoptosis in various cancer cell lines .
  • Adenosine Receptor Modulation: The compound has been investigated as a selective antagonist for A3 and A2A adenosine receptors, showing affinity in the nanomolar range. This property may have implications for treating asthma and certain cancers.

The biological activities of Imidazo[1,2-a]pyrazin-8-amine derivatives can be summarized as follows:

Activity TypeDescription
AntimicrobialEffective against various bacteria; inhibits protein synthesis and disrupts membranes.
AnticancerInduces apoptosis and inhibits tyrosine kinases in cancer cells.
Pain ManagementExhibits antinociceptive effects in animal models.
Btk InhibitionInhibits Bruton's tyrosine kinase, relevant for treating B-cell malignancies.

Study 1: Antinociceptive Activity

In a study evaluating the pain-relieving effects of Imidazo[1,2-a]pyrazin-8-amine derivatives, significant reductions in pain responses were observed in acetic acid-induced writhing tests at a dosage of 100 mg/kg. This suggests potential applications in pain management therapies.

Study 2: Inhibition of Bruton's Tyrosine Kinase

A series of compounds based on Imidazo[1,2-a]pyrazin-8-amine were identified as effective inhibitors of Bruton's tyrosine kinase (Btk), a target in B-cell malignancies. These findings indicate the potential for developing new treatments for diseases such as chronic lymphocytic leukemia.

Industrial Applications

Beyond medicinal uses, Imidazo[1,2-a]pyrazin-8-amine is also utilized in developing advanced materials:

  • Organic Semiconductors: The compound serves as a building block for synthesizing complex heterocyclic compounds used in organic electronics.
  • Photovoltaic Cells: Its properties are being explored for applications in solar energy technologies.

Mechanism of Action

The mechanism of action of N-ETHYL-3-(THIOPHEN-3-YL)IMIDAZO[1,2-A]PYRAZIN-8-AMINE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Key Observations:

  • Position 8 : N-ethyl substitution may enhance lipophilicity compared to bulkier groups (e.g., pyridinylmethyl in ), influencing membrane permeability.
  • Biological Targets : Substituent diversity enables targeting of distinct pathways—e.g., 2-phenyl derivatives show antiviral activity , while brominated analogs inhibit kinases like PTK6 .

Physicochemical Properties

Comparative data on molecular weight, solubility, and stability:

Compound Molecular Weight (g/mol) LogP (Predicted) Key Spectral Data
N-ethyl-3-(3-thienyl)-imidazo[1,2-a]pyrazin-8-amine ~260 (estimated) ~2.5 FT-IR: C=N (~1642 cm⁻¹), C-S (~700 cm⁻¹)
3-Bromo-imidazo[1,2-a]pyrazin-8-amine 213.04 ~1.8 ¹H NMR: δ 8.2 (s, 1H, NH₂)
6-(2-Fluorophenyl)-N-(pyridin-3-ylmethyl)-imidazo[1,2-a]pyrazin-8-amine 365.35 ~3.0 MS: m/z 365.1 [M+H]⁺

Biological Activity

Imidazo[1,2-a]pyrazin-8-amine derivatives, particularly those with substitutions like N-ethyl and thienyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of Imidazo[1,2-a]pyrazin-8-amine, N-ethyl-3-(3-thienyl)- , focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure:

  • Molecular Formula: C10_{10}H8_{8}N4_4S
  • Molecular Weight: 216.262 g/mol
  • CAS Number: 825630-41-9

This compound features an imidazo[1,2-a]pyrazine core with a thienyl substituent that enhances its biological activity.

1. Antimicrobial Activity

Imidazo[1,2-a]pyrazine derivatives have shown promising antimicrobial properties. Specific studies indicate their effectiveness against various Gram-negative bacteria, including Helicobacter pylori and Legionella pneumophila . The mechanism often involves the inhibition of bacterial protein synthesis or disruption of cell membrane integrity.

2. Anticancer Activity

Research has demonstrated that certain imidazo[1,2-a]pyrazine derivatives exhibit significant anticancer effects. For instance, compounds derived from this scaffold have been evaluated for their ability to inhibit tyrosine kinase activity, which is crucial in cancer cell proliferation . In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines.

3. Adenosine Receptor Modulation

The imidazo[1,2-a]pyrazine core has been explored for its potential as an adenosine receptor antagonist. Specifically, derivatives have been designed to selectively target A3_3 and A2A_2A receptors, showing affinity in the nanomolar range . This action may have implications in treating conditions like asthma and cancer.

Study 1: Antinociceptive Activity

In a study evaluating the antinociceptive effects of imidazo[1,2-a]pyrazine derivatives, one compound significantly reduced pain responses in acetic acid-induced writhing tests at a dosage of 100 mg/kg . This suggests potential applications in pain management therapies.

Study 2: Inhibition of Btk Activity

A series of compounds based on imidazo[1,2-a]pyrazin-8-amine were found to be effective inhibitors of Bruton's tyrosine kinase (Btk), a target in B-cell malignancies . These findings indicate the potential for developing new treatments for diseases such as chronic lymphocytic leukemia.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of protein synthesis
AnticancerInduction of apoptosis; inhibition of tyrosine kinase
Adenosine receptor modulationSelective antagonism at A3_3 and A2A_2A receptors
AntinociceptiveReduction of pain responses

Q & A

Q. How to analyze substituent effects on pharmacological activity?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying thienyl/ethyl groups and test in dose-response assays (e.g., IC₅₀ values) .
  • Meta-Analysis : Compare logP (lipophilicity) and pKa (ionization) with activity data to identify trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.